Miransertib dimesylate

Description

Contextualization of the PI3K/AKT/mTOR Signaling Network

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling network is a highly conserved intracellular pathway fundamental to the regulation of the cell cycle, promoting cellular quiescence, proliferation, and longevity. nih.govwikipedia.org This intricate cascade is initiated by the activation of PI3K, often by receptor tyrosine kinases (RTKs) such as the insulin-like growth factor receptor (IGFR) and epidermal growth factor receptor (EGFR). nih.gov Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and mTOR complex 2 (mTORC2). nih.govmdpi.com

Once fully activated, AKT phosphorylates a multitude of downstream substrates, thereby orchestrating a complex array of cellular responses. nih.gov These include promoting cell growth and survival, stimulating protein synthesis, and regulating glucose metabolism. wikipedia.orgnih.gov The pathway is tightly regulated by feedback loops to maintain cellular homeostasis. For instance, mTOR complex 1 (mTORC1) can phosphorylate and stabilize the growth factor receptor-bound protein 10 (GRB10), which in turn inhibits IGFR and the insulin (B600854) receptor. nih.gov A key negative regulator of this pathway is the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity and limiting AKT activation. wikipedia.org

Pathophysiological Significance of AKT Dysregulation in Disease Models

Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide spectrum of human diseases, including various cancers, metabolic disorders, and inflammatory conditions. nih.govnih.govspandidos-publications.com In the context of cancer, hyperactivation of AKT signaling is a common feature, driving tumor cell proliferation, survival, and resistance to therapy. aacrjournals.orgmdpi.com This can occur through various mechanisms, including activating mutations in PIK3CA (the gene encoding the catalytic subunit of PI3K), loss-of-function mutations in the tumor suppressor PTEN, or amplification of the AKT gene itself. nih.govdovepress.com For example, in many solid tumors, dysregulation of this pathway is a primary driver of resistance to growth factor receptor antagonists. nih.govresearchgate.net

Beyond cancer, aberrant AKT signaling is implicated in a range of other pathologies. In metabolic syndrome, dysfunction in the PI3K/AKT pathway can lead to insulin resistance and endothelial dysfunction. frontiersin.org Specifically, reduced AKT activity is associated with decreased glucose uptake in muscle and fat cells. frontiersin.org In the context of cardiovascular diseases, AKT1 plays a role in regulating cardiac hypertrophy and angiogenesis. nih.gov Furthermore, dysregulation of this pathway has been linked to immune-mediated inflammatory skin diseases and neurodevelopmental disorders. mdpi.com Preclinical studies have shown that activating mutations in PIK3CA can lead to the formation of vascular malformations, highlighting the direct causal link between pathway dysregulation and specific disease phenotypes. biorxiv.org

Rationale for Allosteric AKT Inhibitor Development in Research

The central role of AKT in promoting cell survival and proliferation has made it an attractive target for therapeutic intervention, particularly in oncology. aacrjournals.orgspandidos-publications.com However, the development of effective and specific AKT inhibitors has presented challenges. Early efforts focused on ATP-competitive inhibitors, which target the highly conserved catalytic domain of the kinase. A significant drawback of this approach is the potential for off-target effects due to the high degree of structural similarity between the catalytic domains of AKT isoforms and other kinases within the AGC kinase family. spandidos-publications.com

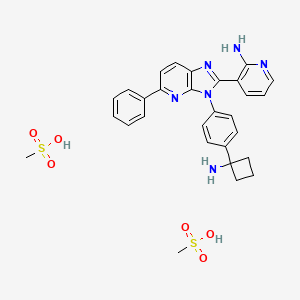

Structure

3D Structure of Parent

Properties

CAS No. |

1817727-88-0 |

|---|---|

Molecular Formula |

C29H32N6O6S2 |

Molecular Weight |

624.7 g/mol |

IUPAC Name |

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;methanesulfonic acid |

InChI |

InChI=1S/C27H24N6.2CH4O3S/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;2*1-5(2,3)4/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);2*1H3,(H,2,3,4) |

InChI Key |

LNSQWHNDOWEZII-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N |

Origin of Product |

United States |

Molecular Pharmacodynamics of Miransertib Dimesylate

Mechanism of AKT Isoform Inhibition

Miransertib (B560090) distinguishes itself through its allosteric and non-ATP competitive mode of inhibition, targeting all three AKT isoforms with varying potencies. abcam.comspandidos-publications.com This approach offers potential advantages in terms of selectivity and in overcoming resistance mechanisms associated with ATP-competitive inhibitors. spandidos-publications.com

Allosteric Binding Characteristics and Non-ATP Competitive Nature

Miransertib functions as an allosteric inhibitor, binding to a site on the AKT enzyme distinct from the ATP-binding pocket. abcam.comspandidos-publications.comnih.gov This interaction induces a conformational change in the protein, thereby inhibiting its activity. nih.govbiorxiv.org Specifically, miransertib binds to an interdomain region between the pleckstrin homology (PH) domain and the kinase domain of AKT. nih.gov This binding is non-competitive with ATP, meaning it does not directly compete with the cell's primary energy currency for binding to the kinase. cancer.govabcam.com This allosteric mechanism contributes to its high selectivity for AKT over other kinases. abcam.comspandidos-publications.com Research has identified key amino acid residues, such as Trp80 and Tyr272, as important for the interaction between miransertib and AKT1. mdpi.com

Differential Inhibition of AKT1, AKT2, and AKT3 Isoforms

Miransertib is a pan-AKT inhibitor, meaning it targets all three isoforms of the AKT enzyme: AKT1, AKT2, and AKT3. ncats.iospringer.com However, it exhibits differential potency against these isoforms. abcam.commedchemexpress.com In vitro studies have demonstrated that miransertib inhibits these isoforms at nanomolar concentrations. spandidos-publications.com

The following table summarizes the reported IC50 values for miransertib against the three AKT isoforms from various sources. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| AKT Isoform | IC50 (nM) - Source 1 abcam.com | IC50 (nM) - Source 2 medchemexpress.commedchemexpress.comselleckchem.com | IC50 (nM) - Source 3 cancer-research-network.commedchemexpress.eu |

| AKT1 | 5.0 | 2.7 | 2.7 |

| AKT2 | 4.5 | 14 | 14 |

| AKT3 | 16 | 8.1 | 8.1 |

Note: The variations in IC50 values across different sources may be attributed to different experimental conditions and assay formats.

This differential inhibition profile is significant, as the various AKT isoforms can have distinct and sometimes opposing roles in cellular processes. researchgate.net For instance, while AKT1 is primarily involved in cell survival and growth, AKT2 is a key regulator of glucose metabolism. mdpi.com The ability to inhibit all three isoforms, albeit with different potencies, allows miransertib to broadly impact the AKT signaling network. Miransertib is also effective against the AKT1-E17K mutant protein, a common activating mutation found in some cancers. medchemexpress.comcancer-research-network.commedchemexpress.eu

Impact on Active and Inactive Conformations of AKT

Miransertib's mechanism of action involves interaction with both the active and inactive conformations of AKT. biorxiv.orgncats.ioprobes-drugs.org In its inactive state, AKT resides in the cytoplasm with its PH domain folded over the kinase domain, preventing activation. biorxiv.orgmdpi.com Miransertib can bind to this inactive conformation, stabilizing it and preventing the conformational changes necessary for its activation. nih.govbiorxiv.org

Upon stimulation by growth factors, the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane recruits AKT. mdpi.com The binding of the PH domain to PIP3 induces a conformational change that exposes the kinase domain for phosphorylation and activation. biorxiv.orgmdpi.com Miransertib can also bind to the active, membrane-associated form of AKT, leading to direct inhibition of its kinase activity. ncats.ioncats.io By targeting both the inactive and active states, miransertib provides a comprehensive blockade of AKT signaling.

Regulation of AKT Membrane Translocation and Activation

A crucial step in AKT activation is its translocation from the cytoplasm to the plasma membrane. biorxiv.orgmdpi.com This process is mediated by the binding of the PH domain to PIP3. mdpi.com It has been proposed that miransertib can block the membrane translocation of inactive AKT. plos.org By binding to the inactive conformation, miransertib may prevent the necessary conformational changes that allow the PH domain to interact with membrane-bound PIP3. nih.gov This sequestration of AKT in the cytoplasm prevents its subsequent phosphorylation and activation by upstream kinases like PDK1 and mTORC2. biorxiv.orgmdpi.com Furthermore, by inhibiting the active form of AKT at the membrane, miransertib promotes its dephosphorylation, further attenuating signaling. plos.org

Downstream Signaling Pathway Modulation

The primary consequence of miransertib's inhibition of AKT is the modulation of the downstream PI3K/AKT/mTOR signaling cascade. nih.govcancer.govmedkoo.com This pathway is a central regulator of numerous cellular functions, and its dysregulation is a hallmark of many diseases, including cancer. nih.govmdpi.com

Inhibition of the PI3K/AKT/mTOR Cascade Activity

The PI3K/AKT/mTOR pathway is a critical signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govmdpi.com AKT acts as a central node in this pathway, relaying signals from PI3K to a multitude of downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR). spandidos-publications.commedchemexpress.eu

By inhibiting AKT, miransertib effectively blocks the phosphorylation and activation of these downstream targets. cancer-research-network.commedchemexpress.eu This has been demonstrated by the observed reduction in the phosphorylation of key downstream proteins such as PRAS40 (proline-rich AKT substrate of 40 kDa). medchemexpress.commedchemexpress.comcancer-research-network.commedchemexpress.eu The inhibition of PRAS40 phosphorylation is a direct indicator of the suppression of mTORC1 activity, a critical complex for protein synthesis and cell growth. cancer-research-network.com Studies have shown that miransertib leads to a significant reduction in the phosphorylation of AKT at both Ser473 and Thr308, which are critical sites for its full activation. cancer-research-network.commedchemexpress.eu This comprehensive inhibition of the PI3K/AKT/mTOR cascade ultimately leads to a reduction in tumor cell proliferation and the induction of apoptosis. nih.govcancer.govmedkoo.com The pathway's inhibition has been shown to be effective in preclinical models of various cancers and overgrowth syndromes. nih.govnih.gov

Induction of Apoptotic Signaling in Cellular Models

Miransertib dimesylate, an orally bioavailable and selective allosteric inhibitor of the serine/threonine protein kinase AKT, has been shown to induce apoptotic signaling in various cellular models. nih.govcancer.gov Its mechanism of action involves binding to and inhibiting AKT activity in a non-ATP competitive manner, which leads to the disruption of the PI3K/AKT signaling pathway. nih.govcancer.gov This pathway is crucial for cell survival, and its inhibition by miransertib promotes programmed cell death. nih.govoncozine.com

The constitutive activation of the AKT1 protein, often due to mutations such as the p.Glu17Lys variant, limits apoptosis and promotes cell growth. nih.gov Miransertib has demonstrated the ability to counteract this by inhibiting both the active and inactive forms of AKT. nih.gov In preclinical studies, treatment with miransertib led to the induction of cell death in breast cancer cell lines harboring the PIK3CA E545K mutation. genomenon.com

Research in various cancer cell lines has confirmed the pro-apoptotic effects of miransertib. For instance, in hepatocellular carcinoma (HCC) cell lines, miransertib treatment resulted in a significant dose-dependent decrease in cell viability and an increase in apoptosis. aacrjournals.org The combination of miransertib with sorafenib (B1663141) was also shown to further promote cell apoptosis in these models. oncotarget.com Similarly, in lung squamous cell carcinoma cells overexpressing PIK3CA E545K, the inhibition of the PI3K/AKT pathway by related inhibitors induced apoptosis. genomenon.com The pro-apoptotic activity of miransertib is a key component of its anti-neoplastic potential. nih.govcancer.gov

Table 1: Effect of Miransertib (ARQ 092) on Apoptosis in Cellular Models

| Cell Line Model | Observation | Reference |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | Induced significant dose-dependent apoptosis. | aacrjournals.org |

| Breast Cancer (with PIK3CA E545K) | Induced cell death. | genomenon.com |

| Lung Squamous Cell Carcinoma (with PIK3CA E545K) | Pathway inhibition led to apoptosis. | genomenon.com |

| Endometrial Cancer (AN3CA) | Combination with FGFR inhibitor induced apoptosis. | nih.gov |

Suppression of Cell Proliferation Pathways

Miransertib dimesylate effectively suppresses cell proliferation by targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and division. oncozine.complos.org As a selective, allosteric pan-AKT inhibitor, miransertib potently inhibits all three AKT isoforms (AKT1, AKT2, and AKT3), thereby blocking downstream signaling that leads to cell proliferation. plos.orgselleckchem.com This inhibitory action has been observed across a wide range of cancer cell lines, with particular potency noted in those with mutations in PIK3CA/PIK3R1. plos.orgmedchemexpress.com

The anti-proliferative activity of miransertib has been demonstrated in numerous in vitro studies. For example, it has shown strong anti-proliferative effects in cell lines derived from various tumor types, including leukemia, breast, endometrial, and colorectal cancers. plos.orgprobechem.com In primary fibroblast cells from patients with PIK3CA-related overgrowth spectrum (PROS), miransertib inhibited proliferation by blunting the phosphorylation of AKT and its downstream targets. nih.gov Specifically, concentrations of 0.5, 1, and 2.5 μM were effective in inhibiting proliferation after 72 hours. nih.gov

Furthermore, studies on hepatocellular carcinoma (HCC) cell lines have shown that miransertib strongly inhibits cell growth, with a higher potency than sorafenib. aacrjournals.org In endometrial and ovarian cancer cell lines, miransertib demonstrated a synergistic anti-proliferative effect when combined with an FGFR inhibitor. nih.gov The compound also effectively inhibited the growth of several human cancer cell lines, including AN3CA (endometrial), A2780 (ovarian), and IGROV-1 (ovarian). aacrjournals.orgmedkoo.com

Table 2: Anti-Proliferative Activity of Miransertib (ARQ 092) in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (μM) | Reference |

|---|---|---|---|

| AN3CA | Endometrial | 0.555 | aacrjournals.orgmedkoo.com |

| A2780 | Ovarian | 0.400 | aacrjournals.orgmedkoo.com |

| IGROV-1 | Ovarian | 0.066 | aacrjournals.orgmedkoo.com |

| LNCaP | Prostate | 1 - 4 | aacrjournals.orgmedkoo.com |

| ZR-75-1 | Breast | 1 - 4 | aacrjournals.orgmedkoo.com |

| BT-474 | Breast | 1 - 4 | aacrjournals.orgmedkoo.com |

| Leukemia Cell Lines | Leukemia | < 1 | plos.org |

| Breast Cancer Cell Lines | Breast | < 1 | plos.org |

| Colorectal Cancer Cell Lines | Colorectal | < 1 | plos.org |

Enhancement of Autophagy in Specific Cellular Contexts

Miransertib dimesylate has been found to enhance autophagy, a cellular process of degradation and recycling of cellular components, in specific contexts. This effect is linked to its inhibition of the AKT/mTOR signaling pathway. mdpi.complos.org The mTOR complex 1 (mTORC1) is a key negative regulator of autophagy, and by inhibiting AKT, which is upstream of mTOR, miransertib can lead to the induction of autophagy. mdpi.complos.org

This enhancement of autophagy has been notably observed in studies involving Leishmania-infected macrophages. medchemexpress.comresearchgate.netnih.gov In this specific cellular context, miransertib treatment was shown to enhance mTOR-dependent autophagy. medchemexpress.comresearchgate.netnih.gov This process is considered a potential mechanism for the miransertib-mediated killing of intracellular Leishmania parasites. researchgate.netnih.gov

Specifically, in dTHP-1 cells (a human monocytic cell line) infected with L. donovani, miransertib treatment led to an increase in the levels of LC3-II, a key marker of autophagosome formation. plos.orgplos.org This potentiation of autophagy in infected cells is suggested to be a significant part of its anti-leishmanial activity. plos.org While the primary anti-cancer mechanism of miransertib is through the induction of apoptosis and suppression of proliferation, its ability to modulate autophagy highlights a broader spectrum of its molecular pharmacodynamics.

Preclinical Efficacy Investigations of Miransertib Dimesylate

In Vitro Cellular Research Models

Miransertib (B560090) dimesylate has demonstrated significant antineoplastic activity in various in vitro cancer models. As a selective, allosteric pan-AKT inhibitor, it targets key isoforms of the AKT protein, a central node in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer. cancer-research-network.com The inhibitory activity of miransertib has been quantified against the three main AKT isoforms.

| AKT Isoform | IC50 (nM) |

|---|---|

| Akt1 | 2.7 |

| Akt2 | 14 |

| Akt3 | 8.1 |

Data sourced from multiple studies. cancer-research-network.commedchemexpress.com

Research indicates that miransertib exhibits potent anti-proliferative activity, particularly in cancer cell lines harboring specific genetic alterations. cancer-research-network.commedchemexpress.com Its efficacy is notably enhanced in cells with mutations in PIK3CA or PIK3R1 genes compared to those with wild-type versions of these genes. cancer-research-network.commedchemexpress.com The compound's activity is also pronounced in cell lines characterized by the loss of the tumor suppressor gene PTEN. cancer-research-network.com These genetic biomarkers signify a dependency on the PI3K/AKT signaling pathway, rendering the cells more susceptible to AKT inhibition by miransertib.

The antiproliferative effects of miransertib have been observed across a broad panel of cell lines derived from various tumor types. cancer-research-network.commedchemexpress.com In vitro studies have demonstrated its ability to inhibit downstream signaling in the AKT pathway. For instance, in both AN3CA (endometrial) and A2780 (ovarian) cancer cell lines, miransertib showed excellent inhibition of phosphorylated AKT at both the S473 and T308 sites. cancer-research-network.commedchemexpress.com Furthermore, it effectively inhibited the downstream protein p-PRAS40 (T246). cancer-research-network.com

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| AN3CA | Endometrial Adenocarcinoma | Inhibition of p-Akt (S473) and p-Akt (T308) |

| A2780 | Ovarian Cancer | Inhibition of p-Akt (S473) and p-Akt (T308) |

| General | Various | Inhibition of p-PRAS40 (T246) with an IC50 of 0.31 µM |

Data reflects observed pathway inhibition. cancer-research-network.commedchemexpress.com

Beyond its applications in oncology, miransertib has been investigated for its potential to treat rare overgrowth syndromes driven by mutations in the PI3K/AKT pathway.

Proteus syndrome is a rare and severe overgrowth disorder caused by a somatic activating mutation (c.49G>A, p.Glu17Lys) in the AKT1 gene. nih.govnih.gov In vitro experiments using fibroblast cells derived from patients with Proteus syndrome have shown that miransertib can effectively counter the effects of this mutation. nih.govnih.gov Treatment of these patient-derived fibroblasts resulted in a dose-dependent reduction of AKT phosphorylation, a key marker of the pathway's activation. nih.gov This demonstrates the compound's ability to directly target the underlying molecular driver of the disease at a cellular level. nih.gov

| Miransertib Concentration | Reported Effect |

|---|---|

| 31–500 nM | Reduced AKT phosphorylation, with higher doses approaching levels of quiescent wild-type cells. |

Findings from studies on fibroblasts with the AKT1 p.Glu17Lys variant. nih.gov

Low-flow vascular malformations are congenital overgrowths of blood vessels often caused by somatic mutations in genes such as PIK3CA and TEK, which lead to overactivation of the PI3K/AKT pathway. nih.govbiorxiv.orgembopress.org The efficacy of miransertib has been confirmed in isolated human endothelial cells derived from patients with these conditions. nih.govnih.gov Studies have shown that miransertib inhibits PI3K/AKT signaling and reduces the viability of patient-derived endothelial cells carrying mutations in either PIK3CA or TEK. biorxiv.orgembopress.org These findings suggest that by inhibiting AKT, miransertib can impair the pathological cell proliferation that drives the formation of these vascular lesions. biorxiv.org

| Cellular Model | Genetic Mutation | Observed Effect of Miransertib |

|---|---|---|

| Patient-Derived ECs | PIK3CA | Inhibition of PI3K/AKT signaling and reduced cell viability. |

| Patient-Derived ECs | TEK | Inhibition of PI3K/AKT signaling and reduced cell viability. |

Results from preclinical studies on human endothelial cells. biorxiv.orgembopress.org

Anti-Parasitic Activity in In Vitro Leishmania Models

Miransertib dimesylate has demonstrated significant anti-parasitic activity in in vitro models of Leishmania, the protozoan parasite responsible for leishmaniasis. Studies have evaluated its efficacy against both the extracellular promastigote and intracellular amastigote stages of the parasite, targeting species that cause visceral and cutaneous forms of the disease.

The compound was tested against Leishmania donovani, a causative agent of visceral leishmaniasis, and Leishmania amazonensis, which causes cutaneous leishmaniasis. Research showed that miransertib effectively inhibits the growth of cultured promastigotes and is particularly potent against the intracellular amastigote forms residing within macrophages.

In experiments involving L. donovani, miransertib demonstrated a concentration-dependent killing effect on intracellular amastigotes within THP-1 human macrophage cells. medchemexpress.com Similarly, in RAW264.7 mouse macrophage cells infected with L. amazonensis, miransertib was effective in controlling the infection. medchemexpress.com The mechanism of action appears to be linked to the inhibition of the host cell's Akt signaling pathway, which the parasite exploits for its survival, and the induction of host cell autophagy. medchemexpress.comembopress.org

The efficacy of miransertib against both promastigote and amastigote forms is quantified by its half-maximal effective concentration (EC50), with notable potency observed, particularly against the clinically relevant intracellular amastigote stage. medchemexpress.com

| Leishmania Species | Parasite Stage | Host Cell | EC50 (μM) | Source |

|---|---|---|---|---|

| L. amazonensis | Promastigote | N/A (cultured) | 7.87 ± 0.93 | medchemexpress.com |

| L. donovani | Intracellular Amastigote | THP-1 | Data not quantified | medchemexpress.com |

| L. amazonensis | Intracellular Amastigote | RAW264.7 | 0.08 ± 0.07 | medchemexpress.comembopress.org |

In Vivo Animal Research Models

Antitumorigenic Activity in Murine Xenograft Models

Miransertib has shown antitumor activity in murine xenograft models of human endometrial adenocarcinoma. medchemexpress.comcancer-research-network.com In studies using the AN3CA endometrial cancer cell line, which harbors a PIK3CA mutation, miransertib demonstrated significant inhibition of tumor growth. plos.orgpatsnap.comnih.gov

The mechanism of action in these in vivo models involves the potent inhibition of the AKT signaling pathway. plos.orgnih.gov Following oral administration to mice bearing AN3CA xenografts, miransertib led to a substantial reduction in the phosphorylation of AKT at key residues (S473 and T308) and also inhibited the phosphorylation of the downstream effector PRAS40. cancer-research-network.complos.org For instance, a single oral dose resulted in marked, dose-dependent reductions in p-AKT levels in the tumor tissue. cancer-research-network.com This pathway inhibition correlates with the observed antitumor effects. patsnap.comnih.gov Efficacy has also been demonstrated in patient-derived xenograft (PDX) models of endometrial cancer, where miransertib suppressed tumor growth. plos.orgpatsnap.com

| Biomarker | Inhibition (%) | Source |

|---|---|---|

| p-AKT (S473) | 99% | cancer-research-network.com |

| p-AKT (T308) | 95% | cancer-research-network.com |

| p-PRAS40 (T246) | 58% | cancer-research-network.com |

Miransertib has demonstrated potent activity against tumors driven by the activating AKT1-E17K mutation. medchemexpress.comnih.govcreative-bioarray.com Biochemical analyses have shown that miransertib binds effectively to the AKT1-E17K mutant protein, inhibiting its activity. nih.gov This inhibitory action is achieved by preventing the inactive form of the kinase from localizing to the plasma membrane and by promoting the dephosphorylation of the already membrane-associated active form. nih.govcreative-bioarray.com

In xenograft models established from cancer cell lines with the AKT1-E17K mutation, miransertib exhibited strong anti-tumor activity. nih.govnih.gov Its efficacy extends to a broader range of tumors characterized by an activated PI3K/AKT pathway, often due to mutations in PIK3CA or loss of PTEN. medchemexpress.comcancer-research-network.comcreative-bioarray.com Studies on large panels of cancer cell lines have shown that cells with PIK3CA/PIK3R1 mutations are particularly sensitive to miransertib's anti-proliferative effects. cancer-research-network.comnih.gov In vivo studies using various xenograft and PDX models with these genetic signatures confirmed the compound's potent tumor growth suppression. plos.orgnih.govcreative-bioarray.com

Impact on Overgrowth Disorders in Genetically Engineered Mouse Models

Miransertib has been investigated in genetically engineered mouse models for its potential to treat overgrowth disorders driven by mutations in the PI3K/AKT pathway, specifically PIK3CA-related vascular malformations. embopress.orgnih.govnih.gov A robust preclinical model utilizing the postnatal mouse retina was developed to study these conditions, where mosaic expression of an activating Pik3ca mutation (H1047R) in endothelial cells leads to the formation of vascular lesions that mimic human disease. nih.govresearchgate.netresearchgate.net

Using this model, researchers demonstrated that active angiogenesis is a requirement for the development of these PI3K-driven vascular malformations. embopress.orgnih.gov The administration of miransertib proved to be an effective therapeutic strategy. nih.govembopress.org The study showed that treatment with the AKT inhibitor could both prevent the formation of these vascular abnormalities when administered early and induce the regression of already-established lesions. embopress.orgnih.govnih.govresearchgate.net These findings highlight AKT inhibition as a critical downstream intervention for malformations caused by upstream PI3K activation. nih.govembopress.org The efficacy of miransertib was further supported by its effects on human endothelial cells with genotypes representative of human low-flow vascular malformations. nih.govnih.gov

Modulation of Overgrowth in Proteus Syndrome Analog Models

Miransertib has been investigated in preclinical models that replicate the molecular pathology of Proteus syndrome, which is caused by a somatic activating mutation in the AKT1 gene. In fibroblasts derived from individuals with Proteus syndrome, treatment with miransertib led to a concentration-dependent decrease in the phosphorylation of AKT. nih.gov At higher concentrations, the levels of phosphorylated AKT in these cells were reduced to levels comparable to those in quiescent wild-type cells. nih.gov

Further studies have utilized in vivo models analogous to the overgrowth seen in Proteus syndrome. In a postnatal mouse retina model designed to mimic PI3K-driven vascular malformations (which result from the same signaling pathway overactivation), miransertib demonstrated the ability to both prevent the formation and induce the regression of these abnormal vascular growths. biorxiv.orgresearchgate.net This model confirmed that active angiogenesis is a requisite for the development of these malformations. researchgate.net The use of miransertib in these mouse models has shown it can effectively reduce the vascular malformations associated with PI3K mutations. researchgate.net

Anti-Leishmanial Efficacy in Infected Murine Models

The preclinical efficacy of miransertib has been evaluated against Leishmania, the protozoan parasite responsible for leishmaniasis. In murine models, miransertib has demonstrated significant anti-leishmanial activity against both visceral and cutaneous forms of the disease. cancer-research-network.com

In BALB/c mice infected with Leishmania donovani, the causative agent of visceral leishmaniasis, oral administration of miransertib resulted in a substantial reduction of the parasite burden in both the liver and spleen. cancer-research-network.com The efficacy of miransertib in clearing parasites from the spleen was comparable to that of the established anti-leishmanial drug, miltefosine (B1683995). cancer-research-network.com Notably, miransertib showed a greater reduction in the parasite load in the liver compared to miltefosine. cancer-research-network.com

For cutaneous leishmaniasis, BALB/c mice were infected with Leishmania amazonensis. Treatment with miransertib led to a significant reduction in the size of cutaneous lesions. cancer-research-network.com

| Leishmania Species | Murine Model | Key Findings | Reference |

|---|---|---|---|

| L. donovani (Visceral) | BALB/c Mice | - 80-90% suppression of parasite burdens.

| cancer-research-network.com |

| L. amazonensis (Cutaneous) | BALB/c Mice | - Up to 40% reduction in lesion size compared to mock-treated mice. | cancer-research-network.com |

Pharmacodynamic Assessments in Preclinical Tissue Samples

Pharmacodynamic studies have confirmed miransertib's mechanism of action by measuring the phosphorylation status of its target, AKT, in affected tissues. In a study involving individuals with Proteus syndrome, analysis of biopsies from affected tissues showed a significant reduction in the levels of phosphorylated AKT (pAKT) following treatment with miransertib. nih.govnih.gov One study reported that a specific dose led to a 50% reduction in pAKT in the affected tissues of five out of six participants. nih.govnih.gov This demonstrates that miransertib effectively engages its target and modulates the hyperactivated signaling pathway that drives the disease. nih.gov The primary goal of this therapeutic approach is to decrease, rather than completely eliminate, AKT1 phosphorylation to allow for normal cellular processes while mitigating the pathological overgrowth. nih.gov

The inhibitory effect of miransertib on AKT phosphorylation extends to downstream components of the signaling cascade. In cells obtained from patients with Proteus syndrome, miransertib treatment reduced the phosphorylation of downstream targets of AKT. ern-ithaca.eued.ac.uk

One key downstream protein is the proline-rich AKT substrate 40 (PRAS40). In preclinical assessments, miransertib demonstrated inhibition of the phosphorylated form of PRAS40 (p-PRAS40). medchemexpress.com

Furthermore, the activity of the PI3K/AKT pathway can be assessed by measuring the phosphorylation of the ribosomal protein S6 (pS6). In a preclinical mouse model of PI3K-driven vascular malformations, immunostaining for pS6 confirmed that miransertib treatment effectively inhibited the PI3K signaling pathway within the vasculature. biorxiv.org

| Biomarker | Model/Tissue | Observed Effect of Miransertib | Reference |

|---|---|---|---|

| Phosphorylated AKT (pAKT) | Affected tissues from Proteus syndrome patients | Significant reduction (up to 50%) | nih.govnih.gov |

| Phosphorylated PRAS40 (p-PRAS40) | Preclinical cell models | Inhibition observed | medchemexpress.com |

| Phosphorylated S6 (pS6) | Mouse model of vascular malformations | Inhibition of PI3K signaling confirmed by reduced pS6 | biorxiv.org |

Mechanisms of Resistance to Miransertib Dimesylate in Preclinical Contexts

Elucidation of Acquired Resistance Mechanisms

Acquired resistance occurs when cancer cells that were initially sensitive to a drug evolve mechanisms to survive and proliferate despite continuous treatment. Preclinical studies modeling acquired resistance to AKT inhibitors have identified several key mechanisms.

A prominent mechanism is the reactivation of the PI3K/AKT pathway through feedback loops . nih.gov The PI3K/AKT/mTOR pathway is regulated by potent negative feedback loops. nih.govresearchgate.net For example, S6K1, a downstream target of mTORC1, normally phosphorylates and inhibits upstream components like insulin (B600854) receptor substrate (IRS) proteins, dampening the signal from receptor tyrosine kinases (RTKs) such as the insulin-like growth factor 1 receptor (IGF-1R). nih.govresearchgate.net When an AKT inhibitor like miransertib (B560090) is used, this negative feedback is suppressed. The consequence is the over-activation of RTKs, which can then strongly reactivate PI3K and subsequently AKT, thereby overcoming the inhibitor's effect. nih.govmdpi.com Studies have shown that prolonged treatment with PI3K or AKT inhibitors can lead to the transcriptional upregulation of various RTKs, including HER3, IGF-1R, and insulin receptor, through the activation of FOXO transcription factors, which are normally repressed by AKT. researchgate.netmdpi.comnih.gov

Another identified mechanism of acquired resistance is the upregulation of different AKT isoforms . In preclinical breast cancer models made resistant to the allosteric AKT inhibitor MK-2206, a marked upregulation of AKT3 expression was observed. nih.govaacrjournals.org This isoform switching allowed the cells to maintain pathway signaling. Importantly, knocking down AKT3, but not AKT1 or AKT2, restored sensitivity to the inhibitor, suggesting that specific AKT isoforms can drive resistance. aacrjournals.org

Table 2: Preclinical Mechanisms of Acquired Resistance to PI3K/AKT Pathway Inhibitors

| Mechanism | Specific Example | Consequence |

|---|---|---|

| Feedback Loop Activation | Inhibition of AKT/mTORC1 relieves the negative feedback on RTKs (e.g., IGF-1R, HER3). nih.govmdpi.com | Leads to hyperactivation of RTKs, reactivation of PI3K/AKT signaling, and drug resistance. |

| Transcriptional Upregulation | FOXO-mediated transcription of RTK genes (e.g., HER3) following AKT inhibition. researchgate.netmdpi.com | Increased RTK expression provides a sustained signal to reactivate the pathway. |

| Isoform Switching | Upregulation of the AKT3 isoform in cells chronically exposed to an AKT inhibitor. nih.govaacrjournals.org | The overexpressed isoform compensates for the inhibition of other AKT isoforms, restoring pathway activity. |

| Cancer Stem Cell Enrichment | Enrichment of cancer stem cells (CSCs) in breast tumor cells that have developed resistance to AKT inhibitors. mdpi.com| These cells may have intrinsic properties that make them less sensitive to therapy. |

Research Strategies for Overcoming Resistance to AKT Inhibition

Based on the understanding of resistance mechanisms, several preclinical research strategies are being explored to prevent or overcome resistance to AKT inhibitors. The majority of these strategies involve combination therapies. nih.govnih.gov

Vertical Inhibition: This strategy involves simultaneously targeting multiple nodes within the same signaling pathway. For example, since resistance to AKT inhibitors can involve feedback reactivation of PI3K, combining an AKT inhibitor like miransertib with a PI3K inhibitor offers a rational approach. plos.org Preclinical studies have shown that dual PI3K/mTOR inhibitors can be effective at limiting negative feedback. tandfonline.com Similarly, combining PI3K, AKT, and mTOR inhibitors has been shown to suppress feedback loops and induce apoptosis in preclinical models. plos.org

Horizontal Inhibition: This approach involves targeting a parallel, compensatory signaling pathway at the same time. Given the extensive crosstalk between the PI3K/AKT and MAPK pathways, a common strategy is the dual blockade of both. tandfonline.com In preclinical models, combining mTOR or AKT inhibitors with MEK inhibitors has shown enhanced anti-tumor effects. jci.orgoncotarget.com This strategy aims to prevent the cancer cells from escaping through the alternative pathway when the primary one is blocked.

Targeting Upstream Activators: Since feedback loops often result in the hyper-phosphorylation of multiple RTKs, another strategy is to combine AKT inhibitors with inhibitors of these upstream receptors, such as EGFR inhibitors. mdpi.commdpi.com

Combination with Other Therapies: There is a strong preclinical rationale for combining AKT inhibitors with other types of anti-cancer agents. nih.gov Preclinical studies have demonstrated synergistic effects when combining miransertib with the multi-kinase inhibitor sorafenib (B1663141) in hepatocellular carcinoma models, where sorafenib treatment is known to induce AKT activation as a resistance mechanism. oncotarget.com Other combinations being explored preclinically include pairing AKT inhibitors with CDK4/6 inhibitors, based on findings that AKT activation can drive resistance to CDK4/6 inhibition. tandfonline.comdovepress.com

Table 3: Preclinical Research Strategies to Overcome Resistance to AKT Inhibition

| Strategy | Combination Agents | Rationale | Preclinical Findings |

|---|---|---|---|

| Vertical Inhibition | PI3K, AKT, and/or mTOR inhibitors (e.g., BEZ235) | To achieve a more complete shutdown of the PI3K/AKT/mTOR pathway and prevent feedback reactivation. plos.orgtandfonline.com | Combined inhibition suppressed AKT re-phosphorylation, induced apoptosis, and reduced tumor growth in xenograft models. plos.org |

| Horizontal Inhibition | AKT inhibitors (e.g., Miransertib) + MEK inhibitors (e.g., Trametinib) | To block the compensatory activation of the MAPK pathway that occurs upon AKT inhibition. jci.orgoncotarget.com | Enhanced growth inhibition and apoptosis in various cancer cell lines compared to single-agent treatment. oncotarget.com |

| Targeting Upstream RTKs | AKT inhibitors + EGFR inhibitors | To overcome resistance driven by the feedback-induced hyperactivation of receptor tyrosine kinases like EGFR. mdpi.com | Treatment with an EGFR inhibitor could overcome acquired resistance to AKT inhibitors in breast cancer models. mdpi.com |

| Combination Therapy | Miransertib + Sorafenib | To counteract the AKT activation that arises as a mechanism of resistance to sorafenib. oncotarget.com | The combination synergistically suppressed proliferation and promoted apoptosis in hepatocellular carcinoma models. oncotarget.com |

| Combination Therapy | AKT inhibitors (e.g., Ipatasertib) + CDK4/6 inhibitors (e.g., Palbociclib) | To overcome resistance to CDK4/6 inhibitors, which can be driven by AKT1 activation. tandfonline.comdovepress.com | Triplet combinations have shown partial responses in preclinical and early clinical settings. dovepress.com |

Advanced Methodological Approaches in Miransertib Dimesylate Research

Computational and Structural Biology

Computational and structural biology techniques have provided significant insights into the molecular mechanisms underlying the inhibitory action of miransertib (B560090) dimesylate. These methods allow for a detailed examination of the interactions between the inhibitor and its target protein, AKT1.

Molecular Docking and Dynamic Simulations for Inhibitor-Target Interactions

Molecular docking and dynamic simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as miransertib, to its protein target. In the case of miransertib, these simulations have been employed to understand its interaction with the allosteric site of AKT1, which is located at the interface of the pleckstrin homology (PH) and kinase domains nih.gov.

Studies involving the docking of miransertib (also known as ARQ-092) to AKT1 have been performed to elucidate its binding mode nih.gov. These computational analyses are crucial for understanding how the compound stabilizes the inactive conformation of the AKT protein, thereby preventing its downstream signaling activities nih.gov. Molecular dynamics simulations further complement these findings by providing a dynamic view of the stability of the inhibitor-protein complex over time researchgate.net.

Identification of Critical Binding Residues for AKT1 Inhibition

A key outcome of molecular docking studies is the identification of specific amino acid residues that are critical for the binding of an inhibitor. For allosteric inhibitors of AKT1, including miransertib, computational analyses have identified several key residues within the binding pocket that play a crucial role in the interaction nih.gov.

Interpretation of docking results has revealed common interactions with a set of specific amino acid residues. These critical binding residues are instrumental in stabilizing the interaction between miransertib and AKT1, contributing to its potent and selective inhibition.

| Critical Binding Residue | Role in Interaction |

| Tryptophan-80 (Trp-80) | A key residue in the allosteric site that commonly interacts with inhibitors. |

| Valine-270 (Val-270) | Contributes to the hydrophobic interactions within the binding pocket. |

| Valine-271 (Val-271) | Involved in the formation of a stable complex with the inhibitor. |

| Tyrosine-272 (Tyr-272) | Forms important interactions that stabilize the inhibitor in the binding site. |

| Aspartic acid-292 (Asp-292) | Participates in polar contacts that enhance binding affinity. |

These interactions are fundamental to the allosteric inhibition mechanism of miransertib, which locks the AKT1 protein in an inactive state nih.gov.

High-Throughput Phenotypic Screening Assays

High-throughput phenotypic screening offers a powerful approach to understanding the effects of a compound on cellular morphology and function. These assays can provide valuable information about a drug's mechanism of action.

Application of Cell Painting Assays for Mode-of-Action Delineation

The Cell Painting assay is a high-content, image-based screening technique that utilizes a panel of fluorescent dyes to label various cellular compartments, allowing for the creation of a detailed morphological profile of cells treated with a compound phenovista.comnih.govmoleculardevices.combroadinstitute.org. By analyzing the changes in these profiles, researchers can infer a compound's mechanism of action by comparing it to a reference database of compounds with known targets phenovista.com.

While the Cell Painting assay is a well-established method for delineating the mode-of-action for various compounds, specific studies detailing its application to miransertib dimesylate were not identified in the performed search.

Development and Refinement of Preclinical Disease Models

The development of robust and reproducible preclinical models is essential for evaluating the efficacy of therapeutic agents in a setting that mimics human disease. For miransertib, significant progress has been made in establishing such models for vascular malformations.

Establishment of Reproducible In Vivo Models for Vascular Malformations

Researchers have successfully established a reproducible preclinical in vivo model of PI3K-driven vascular malformations using the postnatal mouse retina. This model is generated by inducing the mosaic expression of a common activating mutation in the Pik3ca gene within the angiogenic endothelium of the retina biorxiv.org. This targeted mutation leads to the overactivation of the PI3K/AKT signaling pathway, resulting in the formation of vascular malformations that closely resemble those found in human patients biorxiv.org.

This preclinical model has been instrumental in demonstrating the therapeutic potential of miransertib. Studies using this model have shown that the AKT inhibitor can both prevent the formation of and induce the regression of these PI3K-driven vascular malformations. The efficacy of miransertib in this model provides a strong rationale for its clinical investigation in patients with vascular malformations driven by PI3K/AKT pathway mutations.

| Preclinical Model | Key Characteristics | Application in Miransertib Research |

| Postnatal Mouse Retina Model | Mosaic expression of activating Pik3ca mutation in endothelial cells. | Demonstrates that miransertib prevents the formation of PI3K-driven vascular malformations. |

| Reproduces key features of human low-flow vascular malformations. | Shows that treatment with miransertib can induce the regression of established vascular malformations. | |

| Allows for the study of vascular development and malformation in a controlled environment. | Validates the therapeutic strategy of AKT inhibition for these conditions. |

The development of this robust preclinical model represents a significant advancement in the study of vascular malformations and the evaluation of targeted therapies like miransertib.

Utilization of Patient-Derived Organoids and Xenografts for Personalized Preclinical Research

The paradigm of personalized medicine in oncology hinges on the ability to predict a patient's response to targeted therapies. Patient-derived models, including three-dimensional (3D) organoids and in vivo xenografts, have emerged as powerful platforms to bridge the gap between preclinical drug discovery and clinical outcomes. These models, which retain key histological and genetic features of the original tumor, are instrumental in evaluating the efficacy of targeted agents like miransertib dimesylate in a patient-specific context.

Patient-derived organoids (PDOs) are 3D multicellular clusters grown from patient tumor samples that recapitulate the architecture and molecular heterogeneity of the original tumor. nih.govbohrium.comnih.gov This technology offers a promising avenue for high-throughput drug screening to tailor therapeutic strategies. mdpi.com While the application of PDOs in testing various cancer therapies is a rapidly advancing field, specific published studies detailing the response of patient-derived organoids to miransertib dimesylate remain limited. However, the foundational research in PDOs suggests their potential utility in predicting sensitivity to AKT inhibitors based on the genetic landscape of an individual's tumor. For instance, research on patient-derived cells from individuals with PIK3CA-related overgrowth spectrum (PROS), a condition driven by PI3K/AKT pathway activation, has demonstrated the in vitro efficacy of miransertib. nih.gov This provides a strong rationale for the future use of PDOs derived from patients with AKT-driven conditions to screen for miransertib sensitivity.

Patient-derived xenografts (PDXs), created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, serve as a robust in vivo platform for preclinical drug evaluation. e-crt.org PDX models have been instrumental in elucidating the antitumor activity of miransertib in tumors harboring specific genetic alterations. These models allow for the assessment of therapeutic response in a systemic environment that more closely mimics the human body than traditional cell line-derived xenografts.

Research has shown that miransertib exhibits significant antitumor activity in PDX models of endometrial cancer, particularly those with a dysregulated PI3K/AKT pathway. patsnap.com In a study involving 22 endometrial cancer PDX models, a response rate of over 50% was observed with AKT inhibitors including miransertib. patsnap.com These findings underscore the potential of using the genetic signature of a tumor to predict response to miransertib.

Furthermore, combination therapy studies in PDX models have highlighted miransertib's potential to enhance the efficacy of other anticancer agents. For example, in breast cancer PDX models, miransertib has been shown to potentiate the effects of chemotherapeutic agents. Similarly, in melanoma PDX models, there is a strong rationale for testing miransertib in combination with other targeted therapies, especially in tumors that have developed resistance to initial treatments.

The data generated from PDX models provides critical preclinical evidence to guide the clinical development of miransertib and aids in identifying patient populations most likely to benefit from this targeted therapy.

Research Findings in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | Key Genetic Alterations | Miransertib (ARQ 092) Treatment | Observed Antitumor Activity |

|---|---|---|---|---|

| Endometrial Cancer PDX Cohort (n=22) | Endometrial Cancer | PI3K/AKT Pathway Alterations | Single agent | Response rate of >50% observed in 12 out of 22 models. patsnap.com |

| AN3CA Xenograft Model | Endometrial Adenocarcinoma | PIK3CA Mutation | Single agent and in combination with ARQ 087 (FGFR inhibitor) | Enhanced antitumor activity observed with the combination therapy. nih.gov |

In Vitro Studies with Patient-Derived Cells

| Patient-Derived Cell Type | Disease/Condition | Key Genetic Alterations | Miransertib (ARQ 092) Treatment | Key Findings |

|---|---|---|---|---|

| Dermal Fibroblasts | PIK3CA-Related Overgrowth Spectrum (PROS) | Somatic activating PIK3CA mutations | In vitro treatment | Demonstrated in vitro efficacy, supporting its use in conditions driven by PI3K/AKT pathway activation. nih.gov |

| Cells from Proteus Syndrome Patients | Proteus Syndrome | Somatic activating AKT1 mutation | In vitro treatment | Reduction in AKT phosphorylation and downstream targets. nih.gov |

Future Directions and Research Gaps for Miransertib Dimesylate

Exploration of Combination Strategies in Preclinical Disease Models

A significant area of ongoing research is the use of miransertib (B560090) in combination with other therapeutic agents to enhance anti-tumor efficacy and overcome resistance. nih.gov The activation of the AKT pathway is a known resistance mechanism for various anti-cancer treatments, providing a strong rationale for combining AKT inhibitors with chemotherapy, targeted agents, and radiotherapy. nih.govicr.ac.uk

Preclinical studies have demonstrated the synergistic potential of such combinations. In a notable study using a cirrhotic rat model of hepatocellular carcinoma (HCC), the combination of miransertib (ARQ 092) and sorafenib (B1663141) was investigated. nih.gov The AKT pathway is activated in nearly half of all HCC cases, and resistance to sorafenib often involves its over-activation. nih.gov The in vitro results showed that the combination synergistically suppressed cancer cell proliferation, promoted apoptosis, and reduced migration. In the in vivo rat model, the combination treatment significantly reduced tumor progression, tumor size, and the mean number of tumors compared to either agent alone. nih.gov This enhanced effect was linked to increased apoptosis, reduced cell proliferation, decreased angiogenesis, and a reduction in liver fibrosis. nih.gov

The principle of combining AKT inhibitors with other drugs is supported by extensive preclinical data involving other molecules in the same class. spandidos-publications.com For example, the allosteric inhibitor MK-2206 has shown synergistic effects when combined with various agents across different cancer types. spandidos-publications.comnih.gov These findings underscore a key future direction for miransertib: identifying optimal combination therapies for specific cancer types, potentially guided by the genetic profile of the tumor. tandfonline.com Innovative approaches, such as combining AKT inhibition with EZH2 inhibition in triple-negative breast cancer models, have shown promise in preclinical settings, further broadening the potential for combination strategies. tandfonline.com

| AKT Inhibitor | Combination Agent | Preclinical Model | Key Findings | Source |

|---|---|---|---|---|

| Miransertib (ARQ 092) | Sorafenib | Cirrhotic rat model of hepatocellular carcinoma (HCC) | Synergistic suppression of proliferation and migration; significant reduction in tumor progression, size, and number. | nih.gov |

| MK-2206 | Erlotinib | Non-small cell lung cancer (NSCLC) cell lines | Synergistic growth inhibition. | nih.gov |

| MK-2206 | Lapatinib | Breast cancer cell lines | Synergistic growth inhibition. | nih.gov |

| MK-2206 | Doxorubicin, Camptothecin, Gemcitabine, 5-Fluorouracil, Carboplatin | Lung and ovarian cancer cell lines | Demonstrated significant synergy. | spandidos-publications.com |

| AKT Inhibitors (General) | CDK4/6 Inhibitors | ER+ Breast Cancer models | Synergic activity preventing the emergence of resistance. | tandfonline.com |

Discovery of Novel Therapeutic Applications Beyond Current Indications

Research into miransertib has uncovered potential therapeutic uses far beyond its initial focus on cancer and overgrowth syndromes. One of the most compelling new areas is in the treatment of neglected infectious diseases, specifically leishmaniasis. nih.gov Leishmaniasis, which affects millions globally, is caused by Leishmania parasites that activate the host macrophage's AKT pathway to ensure their survival. nih.govplos.org

A study investigating miransertib's effect on Leishmania donovani (causative agent of visceral leishmaniasis) and Leishmania amazonensis (causative agent of cutaneous leishmaniasis) found the compound to be highly effective. nih.gov Miransertib was active against both the free-living promastigote stage and, more importantly, the intracellular amastigote stage within infected macrophages. nih.govplos.org In mouse models, miransertib treatment led to a reduction in parasite load in the liver and spleen for visceral leishmaniasis and reduced lesion size in the cutaneous leishmaniasis model. nih.gov The mechanism appears to involve the enhancement of mTOR-dependent autophagy in the host macrophage. nih.gov These findings strongly suggest that miransertib could be a lead compound for developing a new oral therapy for leishmaniasis. nih.govplos.org

Another potential application has been identified in the context of hematological disorders. Preclinical research suggests that miransertib can attenuate neutrophil-platelet interactions in sickle cell disease, indicating a possible role in managing the vaso-occlusive crises characteristic of the condition. ncats.io Furthermore, studies using miransertib as a research tool to inhibit the AKT pathway have shed light on its role in other biological processes, such as angiogenesis following ischemic stroke, which could open up further avenues for therapeutic exploration. patsnap.com

| Potential Novel Indication | Mechanism/Rationale | Key Preclinical/Clinical Findings | Source |

|---|---|---|---|

| Leishmaniasis (visceral and cutaneous) | Leishmania parasites activate host macrophage AKT to survive; miransertib inhibits this pathway. | Effective against intracellular parasites in vitro; reduced parasite load and lesion size in mouse models. | nih.govplos.org |

| Sickle Cell Disease | Inhibition of AKT pathway attenuates neutrophil-platelet interactions. | Preclinical data shows reduced cell-cell interactions. | ncats.io |

| Proteus Syndrome and PROS | Caused by activating mutations in AKT1 or PIK3CA, leading to AKT pathway dysregulation. | Miransertib is being investigated in clinical trials for these rare overgrowth diseases. | ncats.iobiospace.comfirstwordpharma.com |

| Cancers with PI3K/AKT pathway mutations | The PI3K/AKT signaling pathway is often deregulated in cancer, promoting cell proliferation and survival. | Miransertib has been studied in clinical trials for various solid tumors and lymphomas. | nih.govncats.io |

Development of Next-Generation Allosteric AKT Inhibitors

While miransertib is a potent and selective allosteric inhibitor, the field continues to evolve with the development of next-generation compounds designed for improved potency, selectivity, and safety. acs.orgplos.org These efforts aim to build upon the successes and address the limitations of first-generation inhibitors.

A direct successor to miransertib is a compound known as ARQ 751. plos.org Developed from the same chemical core, ARQ 751 was optimized to be a more potent allosteric pan-AKT inhibitor. plos.org In cellular assays, ARQ 751 demonstrated greater inhibitory effects on the AKT pathway and higher anti-proliferative activity in certain cancer cell lines compared to miransertib. plos.org Specifically, in MDA-MB-453 breast cancer cells, the IC50 value of ARQ 751 was approximately 12-fold lower than that of miransertib. plos.org This demonstrates a clear path of iterative improvement in developing more effective AKT inhibitors.

Beyond direct successors, a major future direction is the creation of covalent-allosteric inhibitors (CAAIs). acs.org These novel agents are designed to form a covalent bond with the target kinase while binding at an allosteric site. This approach promises greater potency and improved selectivity compared to non-covalent allosteric inhibitors. acs.org The development of such compounds represents a new frontier in kinase inhibition, potentially leading to more effective and personalized treatments with fewer off-target effects. acs.org The overarching goal for these next-generation inhibitors is to enhance the therapeutic window, allowing for more effective and safer combination therapies, which are often limited by overlapping toxicities. tandfonline.com

| Compound | Class | Key Features and Findings | Source |

|---|---|---|---|

| Miransertib (ARQ 092) | Allosteric pan-AKT inhibitor | Inhibits all three AKT isoforms; effective in models of cancer and overgrowth syndromes. | ncats.ioacs.org |

| ARQ 751 | Next-generation allosteric pan-AKT inhibitor | Optimized from the miransertib core; shows higher potency and greater anti-proliferative activity in some cell lines. | plos.org |

| MK-2206 | Allosteric pan-AKT inhibitor | An orally active inhibitor with improved specificity over earlier compounds; extensively studied in clinical trials. | acs.orgresearchgate.net |

| Covalent-Allosteric Inhibitors (CAAIs) | Emerging class of AKT inhibitors | Form a covalent bond at an allosteric site, promising enhanced potency and selectivity. | acs.org |

Q & A

Q. What is the molecular mechanism of Miransertib dimesylate as a selective Akt inhibitor?

Miransertib dimesylate acts as an allosteric inhibitor of Akt isoforms (Akt1, Akt2, Akt3), with IC50 values of 2.7 nM, 14 nM, and 8.1 nM, respectively. Its selectivity is determined via kinase activity assays using recombinant Akt proteins and ATP-competitive controls. Researchers validate specificity by comparing inhibition profiles across related kinases (e.g., PKA, PKC) to rule off-target effects. For Akt1-E17K mutants, dose-response curves in isogenic cell lines quantify potency shifts .

Q. What experimental models are used to evaluate Miransertib’s anti-parasitic efficacy against Leishmania?

Standard in vitro models include:

- Promastigote assays : EC50 values (e.g., 7.87 ± 0.93 μM for L. amazonensis) are derived via alamarBlue-based viability assays after 72-hour exposure.

- Intracellular amastigote models : Macrophages infected with L. donovani or L. amazonensis are treated with Miransertib, followed by microscopic counting of amastigotes per cell. In vivo efficacy is tested in BALB/c mice infected with L. donovani, with parasite burden quantified in liver/spleen homogenates via qPCR or limiting dilution assays .

Q. How is the pharmacokinetic profile of Miransertib dimesylate characterized in preclinical studies?

Pharmacokinetics are assessed via LC-MS/MS analysis of plasma/tissue samples after oral administration. Key parameters include:

- Cmax (peak concentration) and Tmax (time to peak).

- Half-life (t½) : Calculated using non-compartmental modeling.

- Bioavailability : Determined by comparing AUC (area under the curve) for oral vs. intravenous dosing. Dose proportionality is tested across 10–100 mg/kg ranges in rodent models .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC50 values for Miransertib across Leishmania species?

Variations in EC50 (e.g., 7.87 μM for L. amazonensis vs. 12.75 μM for L. donovani) may arise from differences in assay conditions (e.g., parasite strain, macrophage type, or incubation time). To standardize results:

- Use syngeneic macrophage lines (e.g., RAW 264.7) across experiments.

- Normalize data to reference drugs (e.g., miltefosine) within the same assay batch.

- Apply statistical tools like ANOVA to identify confounding variables .

Q. What methodologies are recommended to assess Miransertib’s modulation of mTOR-dependent autophagy in infected macrophages?

- Autophagy flux measurement : Use Western blotting for LC3-II/LC3-I ratio in L. donovani-infected macrophages, with/without lysosomal inhibitors (e.g., bafilomycin A1).

- mTOR activity : Quantify phospho-S6K (Thr389) levels via ELISA.

- Functional assays : Co-treatment with autophagy inhibitors (e.g., 3-MA) to confirm dependency. Include controls for off-target Akt/mTOR crosstalk .

Q. How should longitudinal studies be designed to evaluate Miransertib’s safety in chronic treatment models?

- Dosing regimen : Administer Miransertib orally for ≥6 months in murine models, monitoring weight, organ histopathology, and hematologic parameters.

- Resistance monitoring : Serial passage Leishmania under sub-therapeutic Miransertib doses, followed by EC50 reassessment.

- Biomarker validation : Use RNA-seq to identify Akt pathway adaptions in persistent parasites .

Q. What strategies optimize combination therapies involving Miransertib and existing anti-leishmanial agents?

- Synergy screening : Perform checkerboard assays with miltefosine or amphotericin B. Calculate fractional inhibitory concentration indices (FICI).

- Mechanistic complementarity : Pair Miransertib with compounds targeting downstream pathways (e.g., PI3K inhibitors) to prevent compensatory signaling.

- In vivo validation : Use sequential dosing (e.g., Miransertib + miltefosine) in chronic infection models to assess relapse rates .

Data and Reproducibility

Q. How can researchers address contradictions in autophagy activation vs. parasite killing outcomes?

Conflicting data may arise from cell-type-specific responses or timing of autophagy modulation. Solutions include:

- Time-course experiments to correlate LC3-II accumulation with amastigote clearance.

- Knockdown of autophagy genes (e.g., ATG5) to isolate Miransertib’s direct vs. autophagy-mediated effects .

Q. Which repositories or tools are recommended for accessing pharmacological datasets on Miransertib?

- Chemical Abstracts (SciFinder) : For bioactivity data and kinase inhibition profiles.

- Mendeley Data/Figshare : Hosts raw datasets from published in vitro/in vivo studies.

- Google Dataset Search : Filters results by “Akt inhibitors” and “leishmaniasis” to locate relevant omics or clinical trial data .

Q. What statistical approaches are critical for analyzing Miransertib’s dose-response heterogeneity in patient-derived cell lines?

- Hierarchical clustering : Groups cell lines by IC50 sensitivity.

- Multivariate regression : Identifies genomic predictors (e.g., PTEN mutations) of response.

- Bootstrapping : Validates confidence intervals for EC50 values in small sample sizes .

Experimental Design and Reporting

Q. How to structure the Methods section for Miransertib studies to ensure reproducibility?

- Compound details : Specify Miransertib dimesylate batch number, supplier, and purity (e.g., ≥98% by HPLC).

- In vivo protocols : Report animal ethics approval ID, strain, sex, and housing conditions.

- Data availability : Deposit raw qPCR/flow cytometry data in public repositories (e.g., Zenodo) with DOIs .

Q. What are common pitfalls in interpreting Miransertib’s off-target effects in kinase screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.